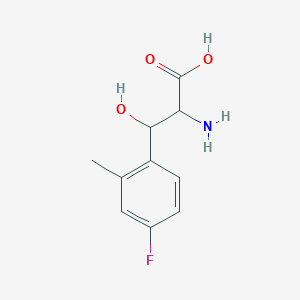

2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid

Description

2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid is a fluorinated aromatic amino acid derivative characterized by a 4-fluoro-2-methylphenyl group attached to a β-hydroxypropanoic acid backbone with an amino group at the α-position.

Properties

Molecular Formula |

C10H12FNO3 |

|---|---|

Molecular Weight |

213.21 g/mol |

IUPAC Name |

2-amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C10H12FNO3/c1-5-4-6(11)2-3-7(5)9(13)8(12)10(14)15/h2-4,8-9,13H,12H2,1H3,(H,14,15) |

InChI Key |

NGHPIAIKEPPLQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Halogenation and Amination

Alternatively, a route involves halogenation of a methyl-substituted aromatic compound, followed by nucleophilic substitution with ammonia to introduce the amino group.

- Step 1: Synthesis of 4-fluoro-2-methylphenyl derivatives via electrophilic aromatic substitution.

- Step 2: Halogenation at the aromatic ring to introduce reactive sites.

- Step 3: Nucleophilic substitution with ammonia or amines to form the amino group.

- Step 4: Functionalization at the side chain to introduce the hydroxyl group, possibly via oxidation or hydroxylation.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Electrophilic fluorination | 60-75% | Selectivity critical |

| 2 | Halogenation | 70-85% | Controlled conditions |

| 3 | Nucleophilic amination | 65-80% | Use of ammonia or amines |

| 4 | Hydroxylation | 50-65% | Regioselectivity essential |

Biocatalytic and Enzymatic Synthesis Methods

Recent advances in biocatalysis have enabled the environmentally friendly synthesis of amino acids, including fluorinated derivatives, through engineered enzyme systems.

Enzymatic Synthesis Using Engineered Polypeptides

Research indicates that engineered polypeptides, such as aldolases, can catalyze stereoselective formation of hydroxy amino acids under mild conditions, avoiding the need for harsh chemicals.

- Methodology: The process involves asymmetric aldol reactions catalyzed by engineered enzymes, such as aldolases, with substrates like fluorinated aldehydes and amino donors (e.g., glycine).

- Reaction Conditions: Mild pH (4.0–8.0), temperature (10–60°C), organic solvents (DMSO, DMF, IPA), and cofactors like pyridoxal phosphate (PLP).

- Outcome: High diastereomeric excess (>80%) and enantioselectivity, with yields depending on substrate concentration and enzyme activity.

| Parameter | Range | Notes |

|---|---|---|

| Substrate concentration | 10–200 g/L | Affects yield and stereoselectivity |

| Enzyme loading | 0.5–10 g/L | Critical for efficiency |

| pH | 4.0–8.0 | Maintains enzyme stability |

| Temperature | 10–60°C | Optimized for enzyme activity |

Biosynthesis via Microbial Engineering

Biotechnological methods utilize genetically engineered microorganisms to produce fluorinated amino acids:

- Pathway Design: Incorporates enzymes like methylmalonyl-CoA synthase and reductases to convert fluoromalonic acid derivatives into hydroxy amino acids.

- Advantages: Environmentally friendly, high stereoselectivity, and scalable.

- Process: Whole-cell transformation with substrates such as 2-fluoromalonic acid, leading to the biosynthesis of the target amino acid.

Data Summary:

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Microbial fermentation with engineered strains | Variable | Dependent on substrate and enzyme expression |

| 2 | Purification via chromatography | High purity | Suitable for industrial scale |

Summary and Comparative Data Table

| Methodology | Raw Materials | Reaction Conditions | Stereoselectivity | Yield | Advantages |

|---|---|---|---|---|---|

| Chemical asymmetric synthesis | Aromatic precursors + amino donors | Mild to moderate conditions, chiral catalysts | High (>90%) | 50-85% | Precise stereocontrol, scalable |

| Halogenation and nucleophilic substitution | Aromatic halogenated derivatives | Controlled electrophilic substitution | Moderate to high | 50-75% | Well-established, versatile |

| Enzymatic asymmetric aldol reactions | Fluorinated aldehydes + amino donors | Mild pH, temperature, organic solvents | Very high (>80%) | Variable | Environmentally friendly, high stereoselectivity |

| Microbial biosynthesis | Fluoromalonic acid derivatives | Fermentation, enzyme catalysis | High | Variable | Scalable, eco-friendly |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the fluorine atom can introduce various functional groups .

Scientific Research Applications

2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique substituent pattern (4-fluoro, 2-methyl, 3-hydroxy) distinguishes it from related molecules. Key comparisons include:

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid (L-4-Fluorophenylalanine)

- Structure : Lacks the 2-methyl and 3-hydroxy groups.

- Properties : Molecular weight 197.17 g/mol; CAS 144744-41-2.

- Key Difference : The absence of the 3-hydroxy and 2-methyl groups reduces steric hindrance and hydrogen-bonding capacity compared to the target compound.

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic Acid

- Structure: Missing the α-amino group (CAS 1250040-93-7).

- Properties : Molecular weight 198.19 g/mol; purity 98% .

- Application : Likely serves as an intermediate in synthetic pathways.

- Key Difference: The lack of an amino group limits its interaction with biological transporters or receptors requiring amino acid motifs.

Northera (Droxidopa)

- Structure: (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (CAS 23651-95-8).

- Properties: Molecular weight 237.21 g/mol; used clinically as a norepinephrine precursor for neurogenic orthostatic hypotension .

- Key Difference : The dihydroxyphenyl group enhances catecholamine-like activity, while the target compound’s 4-fluoro-2-methylphenyl group may improve metabolic stability or lipophilicity.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

*LogP: Octanol-water partition coefficient (estimated via substituent contributions).

Q & A

Basic: What synthetic routes are recommended for preparing 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid?

Answer:

The synthesis typically involves multi-step reactions starting with substituted benzaldehyde derivatives. For example:

Condensation : React 4-fluoro-2-methylbenzaldehyde with a glycine equivalent to form an imine intermediate.

Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine to the corresponding β-amino alcohol .

Oxidation/Hydrolysis : Controlled oxidation of the alcohol group or hydrolysis under acidic/basic conditions yields the final propanoic acid derivative.

Key Considerations : Optimize solvent choice (e.g., ethanol or THF) and temperature (25–60°C) to enhance yield and minimize side reactions. Chiral auxiliaries may be required to control stereochemistry .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

Enantiomeric purity is critical for biological activity. Strategies include:

- Chiral Resolution : Use diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective hydrogenation of intermediates .

- Chromatographic Separation : Utilize chiral stationary phases in HPLC to isolate enantiomers, with mobile phases containing chiral additives like β-cyclodextrin .

Validation : Confirm purity via polarimetry or circular dichroism (CD) spectroscopy .

Basic: What spectroscopic and chromatographic methods validate structural identity and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the 4-fluoro-2-methylphenyl group (δ 7.2–7.5 ppm for aromatic protons) and hydroxy/amino protons (δ 2.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 241.08 (C₁₀H₁₁FNO₃ + H⁺) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%); retention time compared to standards from PubChem or NIST databases .

Advanced: How to resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Answer:

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardized Assays : Use cell-free systems (e.g., DPPH radical scavenging) and cellular models (e.g., H₂O₂-induced oxidative stress in HEK293 cells) under controlled O₂ levels .

- Impurity Profiling : Characterize by-products (e.g., via LC-MS) to rule out interference from synthetic intermediates or degradation products .

- Dose-Response Studies : Establish clear concentration thresholds for activity vs. toxicity using MTT assays .

Basic: What biological targets or pathways are implicated in its reported anticancer activity?

Answer:

Preliminary studies suggest:

- Apoptosis Induction : Activation of caspase-3/7 in cancer cell lines (e.g., MCF-7) via intrinsic pathways .

- ROS Modulation : Dual role as antioxidant (at low doses) or pro-oxidant (at high doses), influencing NF-κB and Nrf2 signaling .

Experimental Design : Use siRNA knockdown or inhibitors (e.g., NAC for ROS) to validate mechanistic pathways in vitro .

Advanced: How to design in vivo studies to evaluate pharmacokinetics and toxicity?

Answer:

- Pharmacokinetics : Administer radiolabeled compound (¹⁴C) to rodents; quantify plasma/tissue distribution via scintillation counting and metabolite profiling via LC-MS/MS .

- Toxicity Screening : Conduct acute (single-dose) and subchronic (28-day) studies in mice, monitoring liver/kidney function markers (ALT, creatinine) and histopathology .

- BBB Penetration : Assess brain uptake using in situ perfusion models or PET imaging with fluorinated analogs .

Basic: How to assess stability under varying storage conditions?

Answer:

- Thermal Stability : Accelerated degradation studies at 40°C/75% RH for 6 months; monitor via HPLC for decomposition products (e.g., dehydroxy or defluorinated analogs) .

- Light Sensitivity : Expose to UV light (320–400 nm) and quantify photodegradation using UV-Vis spectroscopy .

- Solution Stability : Test in buffers (pH 1–9) at 25°C; use NMR to detect hydrolysis of the hydroxy/amino groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.